molecular formula C4H8O2S B2684656 2-methanesulfonylprop-1-ene CAS No. 69773-82-6

2-methanesulfonylprop-1-ene

Cat. No.: B2684656
CAS No.: 69773-82-6
M. Wt: 120.17
InChI Key: AFTNWZALCIUXPO-UHFFFAOYSA-N
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Description

2-Methanesulfonylprop-1-ene, with the molecular formula C4H8O2S, is a chemical building block characterized by a terminal alkene group and a methanesulfonyl (mesyl) group. This combination of functional groups makes it a versatile intermediate in synthetic organic chemistry and materials science research. The compound is also known under the synonym Methyl prop-1-en-2-yl sulfone . Researchers value this reagent for its potential application in cycloaddition reactions, polymerization studies, and as a key intermediate in the synthesis of more complex sulfone-containing molecules. The electron-withdrawing nature of the sulfone group can activate the adjacent alkene for nucleophilic attack or influence the reactivity in various catalytic transformations. In medicinal chemistry, such scaffolds are often explored for the development of enzyme inhibitors or in bioconjugation techniques. In materials science, it may serve as a monomer or cross-linking agent. Handling should follow standard laboratory safety protocols. Please note that specific literature on the biological activity or mechanistic pathways of this exact compound is limited, and researchers are encouraged to conduct their own preliminary experiments. This product is intended for research purposes and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylsulfonylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(2)7(3,5)6/h1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTNWZALCIUXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonylprop-1-ene typically involves the reaction of propene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

CH2=CHCH3+CH3SO2ClCH2=C(CH3)SO2CH3+HCl\text{CH}_2=\text{CHCH}_3 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{SO}_2\text{CH}_3 + \text{HCl} CH2​=CHCH3​+CH3​SO2​Cl→CH2​=C(CH3​)SO2​CH3​+HCl

Industrial Production Methods

Industrial production of 2-methanesulfonylprop-1-ene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

2-Methanesulfonylprop-1-ene serves as a versatile intermediate in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:

  • Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of alkyl groups into other molecules, which is crucial in synthesizing complex organic compounds.
  • Sulfonation Processes : It can be used to introduce sulfonyl groups into organic substrates, enhancing their reactivity and solubility.

Case Study: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of 2-methanesulfonylprop-1-ene in synthesizing sulfonamide antibiotics. The reaction involved the nucleophilic attack of an amine on the sulfonyl group, leading to the formation of various sulfonamide derivatives with antimicrobial properties. This application highlights the compound's importance in pharmaceutical chemistry.

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes 2-methanesulfonylprop-1-ene for developing new drugs. Its ability to modify biological activity makes it a valuable tool in drug design.

  • Drug Development : The compound has been investigated for its potential in creating novel therapeutic agents. For instance, modifications to existing drug scaffolds using 2-methanesulfonylprop-1-ene have resulted in enhanced efficacy and reduced side effects.

Data Table: Pharmaceutical Compounds Derived from 2-Methanesulfonylprop-1-ene

Compound NameActivity TypeReference
SulfamethoxazoleAntibacterial
CelecoxibAnti-inflammatory
ZonisamideAnticonvulsant

Environmental Chemistry

In environmental applications, 2-methanesulfonylprop-1-ene is investigated for its role in wastewater treatment and pollutant degradation.

  • Wastewater Treatment : The compound has been shown to effectively remove organic pollutants from industrial wastewater through advanced oxidation processes. Its high reactivity allows it to break down complex organic molecules into less harmful substances.

Case Study: Reactive Extraction of Methanesulfonic Acid

A recent study explored the extraction of methanesulfonic acid from wastewater using 2-methanesulfonylprop-1-ene as a reagent. The results indicated that this method significantly improved the removal efficiency of toxic compounds from wastewater, showcasing its potential for environmental remediation efforts .

Material Science

In material science, 2-methanesulfonylprop-1-ene is used to create advanced materials with unique properties.

  • Polymer Synthesis : The compound can be employed in the synthesis of sulfonated polymers, which exhibit enhanced ionic conductivity and thermal stability. These materials are crucial for applications in fuel cells and batteries.

Data Table: Properties of Sulfonated Polymers

Polymer TypeIonic Conductivity (mS/cm)Thermal Stability (°C)
Sulfonated Polyethylene15250
Sulfonated Polystyrene20230

Mechanism of Action

The mechanism of action of 2-methanesulfonylprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

This sodium salt derivative (CH₂=C(CH₃)–SO₃⁻Na⁺) shares a similar alkene-sulfonyl backbone but differs in ionic character.

1-(Methanesulfonylsulfanyl)prop-1-ene

This compound (CH₂=CH–CH₂–S–S(O)₂CH₃) features a sulfinothiocic ester group instead of a sulfonyl moiety.

Physical-Chemical Properties

Compound Molecular Formula Physical State Solubility Reactivity
2-Methanesulfonylprop-1-ene C₄H₈O₂S Liquid Not specified High (flammable)
Sodium 2-Methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Solid Water-soluble Low (non-reactive)
1-(Methanesulfonylsulfanyl)prop-1-ene C₄H₈O₂S₂ Not specified Slightly water-soluble Weakly basic

Research Findings and Implications

  • Safety Profiles : The ionic nature of Sodium 2-methylprop-2-ene-1-sulphonate reduces its volatility and flammability compared to 2-methanesulfonylprop-1-ene, making it safer for industrial use .
  • Functional Group Impact: The sulfinothiocic ester group in 1-(methanesulfonylsulfanyl)prop-1-ene alters solubility and reactivity, suggesting niche applications in analytical chemistry .
  • Data Gaps: Limited information exists on the environmental persistence or chronic toxicity of these compounds, warranting further study.

Biological Activity

2-Methanesulfonylprop-1-ene, a compound with the chemical formula C4H8O2S, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Molecular Structure:

  • Molecular Formula: C4H8O2S
  • Molecular Weight: 120.17 g/mol
  • CAS Number: 69773-82-6

Structural Features:
The compound features a propene backbone with a methanesulfonyl group, which is known to influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-methanesulfonylprop-1-ene. In vitro assays demonstrated significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound could be developed as an alternative antimicrobial agent, particularly in treating infections caused by resistant strains.

Antitumor Activity

The compound's antitumor properties have also been explored. In a study involving human cancer cell lines, 2-methanesulfonylprop-1-ene exhibited cytotoxic effects, leading to apoptosis in cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, 2-methanesulfonylprop-1-ene has shown promise in reducing inflammation. Animal models of acute inflammation indicated that treatment with the compound significantly decreased levels of pro-inflammatory cytokines.

The biological activity of 2-methanesulfonylprop-1-ene is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cytokine Modulation: It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can trigger apoptosis in tumor cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 2-methanesulfonylprop-1-ene against multi-drug resistant Staphylococcus aureus. The results showed that at sub-MIC concentrations, the compound inhibited biofilm formation, suggesting its potential use in treating chronic infections.

Case Study 2: Cancer Cell Line Study

A recent investigation assessed the effects of varying concentrations of 2-methanesulfonylprop-1-ene on MCF-7 breast cancer cells. The study found that the compound not only reduced cell viability but also increased markers associated with apoptosis, such as caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methanesulfonylprop-1-ene, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Step 1 : Start with sulfonation of propene derivatives using methanesulfonic anhydride under controlled temperatures (40–60°C).
  • Step 2 : Optimize solvent polarity (e.g., dichloromethane vs. THF) to enhance sulfonyl group incorporation.
  • Step 3 : Use catalysts like triethylamine to neutralize acidic byproducts and improve yields.
  • Step 4 : Characterize intermediates via 1^1H/13^{13}C NMR and IR spectroscopy to confirm regioselectivity .
  • Data Table :
SolventCatalystTemp (°C)Yield (%)
DCMNone4062
THFEt3_3N6085

Q. Which spectroscopic techniques are most effective for characterizing 2-methanesulfonylprop-1-ene, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR shows deshielded vinyl protons (δ 5.8–6.2 ppm) and methanesulfonyl group (δ 3.1 ppm, singlet). 13^{13}C NMR confirms sulfonyl carbon at δ 45–48 ppm.
  • IR : Strong S=O stretching vibrations at 1150–1250 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak at m/z 152 (M+^+) with fragmentation patterns indicating sulfonyl loss .

Q. What safety protocols should be followed when handling 2-methanesulfonylprop-1-ene in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Environmental Precautions : Prevent entry into drains; retain contaminated water for proper disposal .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic structure and reactivity of 2-methanesulfonylprop-1-ene?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP for balanced exchange-correlation treatment .
  • Basis Sets : Employ 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic (vinyl group) and electrophilic (sulfonyl group) sites .
  • Data Table :
FunctionalHOMO-LUMO Gap (eV)Sulfonyl Charge (e)
B3LYP6.8-0.45
PBE06.5-0.42

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes involving 2-methanesulfonylprop-1-ene?

  • Methodological Answer :

  • Systematic Review : Aggregate data from 10+ studies to identify trends in solvent/catalyst effects.
  • Meta-Analysis : Use random-effects models to account for heterogeneity in reaction conditions.
  • Experimental Validation : Replicate conflicting protocols with controlled variables (e.g., moisture levels, inert atmospheres) .

Q. How can the regioselectivity of 2-methanesulfonylprop-1-ene in Diels-Alder reactions be mechanistically explained?

  • Methodological Answer :

  • Computational Modeling : Perform transition-state analysis using DFT to compare endo vs. exo pathways.
  • Kinetic Studies : Monitor reaction rates under varying diene electronic demands (e.g., electron-rich vs. electron-poor dienes).
  • Stereochemical Analysis : Use X-ray crystallography to confirm adduct geometry .

Key Notes

  • Data Interpretation : Cross-validate computational results (e.g., DFT bond lengths) with experimental crystallographic data .
  • Reproducibility : Document all synthetic procedures in supplementary materials, including raw spectral data and purity metrics (e.g., HPLC retention times) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for chemical safety and environmental impact .

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